4-Ethyl-2-octanol
Overview
Description
4-Ethyl-2-octanol is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 158.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lipase-Catalyzed Resolution : S-ethyl thiooctanoate, related to 4-Ethyl-2-octanol, is effective in lipase-catalyzed resolution of secondary alcohols. It helps achieve high enantiomeric excesses and efficient conversion to esterified alcohols (Frykman, Öhrner, Norin, & Hult, 1993).
Electrochromic Properties : Polymers synthesized from octanoic acid 2-thiophen-3-yl-ethyl ester exhibit promising electrochromic properties. These materials can change color between yellow and blue, offering potential applications in smart windows and displays (Camurlu, Çırpan, & Toppare, 2005).
Molecularly Imprinted Polymer Microspheres : In synthesizing molecularly imprinted polymer microspheres for 4-aminopyridine, optimal conditions include using a dosage of 3.0 wt% octanol (Wu Zhi-ming, 2008).
Biocatalytic Reduction : A combination of ChCl/EG and C4MIM/PF6 in a biphasic system improves the biocatalytic reduction of 2-octanone, leading to efficient synthesis of (R)-2-octanol (Xu, Du, Zong, Li, & Lou, 2016).
Heat Transformation : Adding 400 ppm of 2ethyl1hexanol to a single-stage heat transformer can increase absorber temperatures and improve performance by up to 40% (Rivera & Cerezo, 2005).
Treatment for Essential Tremor : 1-Octanol, a compound related to this compound, has been studied as a treatment for essential tremor, showing significant reductions in tremor amplitude (Bushara, Goldstein, Grimes, Burstein, & Hallett, 2004).
Liquid-Liquid Equilibria : The solubility and tie line data for butyric acid solutions with 1-octanol and 2-ethyl-1-hexanol show type-1 behavior of liquid-liquid equilibria, which is crucial in chemical engineering processes (Gilani, Gilani, & Saadat, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-ethyloctan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-7-10(5-2)8-9(3)11/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBTEISGUWZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337408 | |
Record name | 4-Ethyl-2-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-78-0 | |
Record name | 4-Ethyl-2-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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